Paralog Selectivity: BRD0705 vs. BRD3731 vs. CHIR-99021
BRD0705 demonstrates an 8-fold selectivity for GSK3α over GSK3β, with an IC50 of 66 nM against GSK3α and 515 nM against GSK3β [1]. In contrast, the pan-GSK3 inhibitor CHIR-99021 inhibits GSK3α and GSK3β with nearly equal potency (IC50 10 nM and 6.7 nM, respectively), and the GSK3β-selective inhibitor BRD3731 has an IC50 of 45 nM for GSK3β and 490 nM for GSK3α (11-fold selectivity for GSK3β) [REFS-1, REFS-2]. The paralog selectivity of BRD0705 is structurally validated: a GSK3β D133E mutant (mimicking GSK3α) is potently inhibited by BRD0705 with an IC50 of 0.085 µM, whereas wild-type GSK3β shows an IC50 of 0.66 µM [1].
| Evidence Dimension | IC50 for GSK3α vs. GSK3β (enzymatic assay) |
|---|---|
| Target Compound Data | GSK3α IC50 = 66 nM; GSK3β IC50 = 515 nM |
| Comparator Or Baseline | CHIR-99021: GSK3α IC50 = 10 nM, GSK3β IC50 = 6.7 nM; BRD3731: GSK3β IC50 = 45 nM, GSK3α IC50 = 490 nM |
| Quantified Difference | BRD0705 has 8-fold selectivity for GSK3α over GSK3β; CHIR-99021 has 1.5-fold; BRD3731 has 11-fold selectivity for GSK3β over GSK3α. |
| Conditions | In vitro enzymatic assay using recombinant GSK3α/β, measured by Caliper microfluidic assay at Km of ATP |
Why This Matters
The distinct paralog-selectivity profile of BRD0705 enables dissection of GSK3α-specific biology without confounding GSK3β inhibition, which is critical for both AML differentiation studies and β-catenin-independent stem cell self-renewal.
- [1] Wagner FF, et al. Sci Transl Med. 2018 Mar 7;10(431):eaam8460. View Source
